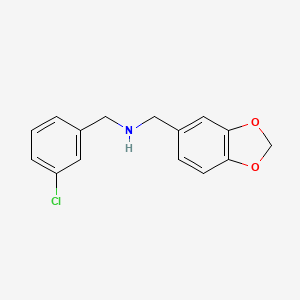

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine

CAS No.: 423736-31-6

Cat. No.: VC2323493

Molecular Formula: C15H14ClNO2

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 423736-31-6 |

|---|---|

| Molecular Formula | C15H14ClNO2 |

| Molecular Weight | 275.73 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanamine |

| Standard InChI | InChI=1S/C15H14ClNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 |

| Standard InChI Key | MDUBCBQYZLTKFR-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Cl |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Cl |

Introduction

Structural Characteristics

Key Functional Groups

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine contains several key functional groups that contribute significantly to its chemical behavior and potential biological interactions:

-

1,3-Benzodioxole Group: This heterocyclic structure consists of a benzene ring fused with a 1,3-dioxole ring, creating a rigid, planar system. The oxygen atoms in this moiety can serve as hydrogen bond acceptors, potentially interacting with biological targets such as proteins or enzymes. The methylenedioxy bridge also contributes to the compound's lipophilicity and influences its distribution in biological systems .

-

Secondary Amine Linkage: The nitrogen atom connecting the benzodioxole and chlorobenzyl moieties functions as both a hydrogen bond donor and acceptor. This feature is often critical in drug-receptor interactions and significantly influences the compound's solubility and pharmacokinetic properties. At physiological pH, this amine group may exist partially in its protonated form, affecting membrane permeability and tissue distribution .

-

3-Chlorobenzyl Group: The presence of a chlorine atom at the meta position of the benzyl group introduces an electronegative center that affects the electron distribution across the molecule. Chlorine substituents typically enhance lipophilicity and are often incorporated into drug candidates to modify their absorption, distribution, metabolism, and excretion (ADME) properties. The meta position provides a distinct electronic effect compared to ortho or para substitutions .

The spatial arrangement of these functional groups creates a unique three-dimensional structure that determines how the compound interacts with potential biological targets. The relative orientation of the benzodioxole and chlorobenzyl groups around the nitrogen atom can adopt various conformations, potentially affecting binding affinity and selectivity for different receptors.

Comparison with Similar Compounds

To better understand the properties and potential activities of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine, it is instructive to compare it with structurally similar compounds, particularly those differing in the position of the chlorine substituent:

The position of the chlorine atom significantly influences the electron distribution within the molecule, potentially affecting how it binds to receptors or enzymes. Meta-substitution, as in (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine, typically provides an intermediate electronic effect compared to ortho and para positions, while avoiding the steric constraints often associated with ortho substitution .

Comparisons can also be drawn with other benzodioxole derivatives that contain different functional groups or linking structures. For instance, compounds where the amine linkage is replaced by amides, esters, or direct carbon-carbon bonds would exhibit significantly different physicochemical properties and biological activities, despite sharing the basic benzodioxole scaffold .

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine can be approached through several methods, drawing from established procedures for similar compounds. Based on synthetic approaches for related structures, the following methods are most relevant:

-

Reductive Amination: This common approach involves the reaction between 1,3-benzodioxole-5-carbaldehyde and 3-chlorobenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired secondary amine. This method offers advantages in terms of mild reaction conditions and generally good yields .

-

Nucleophilic Substitution: Another viable route involves the reaction between 1,3-benzodioxole-5-methylamine and 3-chlorobenzyl chloride (or bromide) in the presence of a base such as potassium carbonate or triethylamine. This method leverages the nucleophilicity of the primary amine to displace the halide from the benzyl halide. The reaction typically requires heating in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile .

-

Coupling Reactions: Modern coupling methodologies, particularly those employing palladium or copper catalysts, can facilitate the formation of the C-N bond between appropriately functionalized benzodioxole and chlorobenzyl components. These methods have gained popularity due to their versatility and tolerance of various functional groups, though they may require specialized catalysts and ligands .

-

Reduction of Amides: Another potential route involves the synthesis of the corresponding amide (1,3-benzodioxol-5-yl)-N-(3-chlorobenzyl)acetamide, followed by reduction using a strong reducing agent such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Each of these synthetic routes requires careful optimization of reaction conditions, including temperature, solvent selection, reaction time, and catalyst loading, to maximize yield and minimize the formation of side products.

Biological and Chemical Properties

Physicochemical Properties

The physicochemical properties of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine significantly influence its behavior in biological systems and its potential applications. Based on its structure and data from similar compounds, the following properties can be anticipated:

| Property | Expected Value/Characteristic | Significance |

|---|---|---|

| Molecular Weight | Approximately 275.73 g/mol | Falls within the favorable range for drug-like molecules according to Lipinski's Rule of Five |

| Solubility | Limited water solubility as free base; improved solubility as salt forms | Influences formulation approaches and bioavailability |

| LogP (Octanol-Water Partition Coefficient) | Estimated between 3-4 | Indicates moderate lipophilicity, affecting tissue distribution and cell membrane permeability |

| pKa | Estimated around 9-10 for the secondary amine | Determines ionization state at physiological pH, affecting absorption and distribution |

| Melting Point | Expected range: 80-120°C (for the free base) | Relevant for purification processes and formulation stability |

| Chemical Stability | Generally stable; potential sensitivity to oxidation and hydrolysis under extreme conditions | Influences storage conditions, shelf-life, and formulation requirements |

The presence of the secondary amine group makes the compound susceptible to pH-dependent ionization, which significantly affects its solubility profile across different physiological compartments. At lower pH environments (such as the stomach), the amine would be predominantly protonated, enhancing water solubility but potentially reducing membrane permeability. In contrast, at higher pH environments (such as the intestine), a greater proportion would exist in the uncharged form, favoring membrane permeation but potentially limiting solubility.

Research Applications

Current Research Areas

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine and structurally related compounds are being investigated in several research areas, reflecting their versatile structural features and potential biological activities:

-

Medicinal Chemistry and Drug Discovery: These compounds serve as potential lead structures in drug discovery programs, particularly in the fields of antimicrobial, anticancer, and neurological research. The unique structural features of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine may offer novel binding profiles to biological targets, potentially addressing unmet medical needs or overcoming resistance mechanisms in existing therapies .

-

Structure-Activity Relationship Studies: Researchers are systematically examining how modifications to the basic benzodioxole-amine-chlorobenzyl scaffold affect biological activity, providing crucial insights for rational drug design. These studies investigate parameters such as the optimal position for substituents, the influence of different functional groups, and the importance of specific structural elements for target binding and activity .

-

Synthetic Methodology Development: The synthesis of such compounds serves as a platform for developing and refining synthetic methods, particularly those involving C-N bond formation, regioselective functionalization, and stereoselective processes. These methodological advances contribute to broader synthetic chemistry applications beyond the specific compound itself .

-

Chemical Biology: Benzodioxole-containing compounds can serve as chemical probes to study biological systems and elucidate the functions of specific proteins or pathways. Their defined structures and potential for specific interactions make them valuable tools for investigating biochemical mechanisms and identifying new therapeutic targets.

-

Pharmacokinetic Studies: Research into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds provides valuable information for optimizing drug candidates with improved bioavailability and pharmacokinetic profiles. The influence of structural modifications on parameters such as metabolic stability, plasma protein binding, and tissue distribution is particularly relevant for compound optimization.

Structure-Activity Relationships

Structure Modification Effects

Modifications to the basic structure of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine can significantly alter its properties and biological activities. Based on principles of medicinal chemistry and data from related compounds, the following structure-activity relationships can be proposed:

| Structural Modification | Expected Effect on Properties | Potential Impact on Biological Activity |

|---|---|---|

| Changing chlorine position (ortho, meta, para) | Altered electronic distribution and steric properties | Modified receptor binding profile and selectivity; ortho position may introduce conformational constraints |

| Replacing chlorine with other halogens (F, Br, I) | Changed electronegativity, atom size, and lipophilicity | Varied potency and pharmacokinetic properties; larger halogens typically increase lipophilicity |

| Introducing additional substituents on benzyl ring | Modified electronic and steric properties | Altered receptor interactions and biological activity spectrum; electron-withdrawing groups may enhance certain activities |

| Modifying the benzodioxole ring (e.g., opening the ring) | Changed rigidity and hydrogen bonding capability | Significant alterations in target binding and activity; may affect metabolic stability |

| Converting secondary amine to tertiary amine | Eliminated hydrogen bond donor capability | Modified solubility, membrane permeability, and target interactions; may affect absorption and distribution |

| Introducing spacers between amine and aromatic rings | Altered flexibility and spatial arrangement | Changed binding geometry and target selectivity; may optimize fit to specific binding pockets |

These structure-modification relationships provide a roadmap for rational design of derivatives with optimized properties for specific applications. Systematic exploration of these modifications through parallel synthesis and high-throughput screening could yield compounds with enhanced potency, selectivity, or reduced toxicity for particular therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume